molecular formula C8H18ClNO2 B13226211 Propan-2-yl 2-amino-3-methylbutanoate hydrochloride

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride

Cat. No.: B13226211
M. Wt: 195.69 g/mol
InChI Key: XHQDDUMWIYOHDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-amino-3-methylbutanoate hydrochloride typically involves the esterification of L-valine with isopropanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl L-alaninate hydrochloride
  • Isopropyl L-leucinate hydrochloride
  • Isopropyl L-isoleucinate hydrochloride

Uniqueness

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride is unique due to its specific structural configuration and reactivity. It offers distinct advantages in terms of stability and reactivity compared to other similar compounds .

Biological Activity

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride, commonly referred to as isopropyl 2-amino-3-methylbutanoate hydrochloride, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential therapeutic applications and role in metabolic processes.

Chemical Structure and Properties

This compound has the following structural formula:

C7H16ClNO2\text{C}_7\text{H}_{16}\text{ClNO}_2
  • Molecular Weight : Approximately 181.66 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride salt form.

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for key enzymes involved in amino acid metabolism, facilitating biochemical reactions essential for cellular functions. The compound's ability to participate in reactions such as oxidation and reduction further underscores its versatility in biochemical applications.

Biological Activities

  • Amino Acid Metabolism :
    • This compound is utilized in studies related to amino acid metabolism, contributing to the understanding of metabolic pathways and enzyme kinetics.
  • Therapeutic Potential :
    • Investigations into the therapeutic applications of this compound suggest its potential use in treating metabolic disorders and other conditions related to amino acid imbalances.
  • Anticancer Activity :
    • Research has indicated that derivatives of similar compounds exhibit antiproliferative effects against cancer cell lines, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Isopropyl L-alaninate hydrochlorideModerateAmino acid metabolism
Isopropyl L-leucinate hydrochlorideHighPotential anticancer properties
Isopropyl L-isoleucinate hydrochlorideHighEnzyme inhibition

The unique structural configuration of this compound offers distinct advantages in stability and reactivity compared to its analogs.

Study on Antiproliferative Activity

A study examined the antiproliferative effects of various amino acid derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited significant activity against HeLa cells, with IC50 values indicating their effectiveness compared to standard chemotherapeutics like doxorubicin .

Enzyme Kinetics Investigation

Another research focused on the enzyme kinetics involving this compound, demonstrating its role as a substrate for specific enzymes. The study highlighted how variations in concentration affected enzymatic activity, providing insights into its potential applications in metabolic engineering .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

propan-2-yl 2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-5(2)7(9)8(10)11-6(3)4;/h5-7H,9H2,1-4H3;1H

InChI Key

XHQDDUMWIYOHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC(C)C)N.Cl

Origin of Product

United States

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